[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate

Data Gap Procurement Risk Assessment Comparator Unavailable

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 923210-64-4) is a fully synthetic, dual-fragment small molecule that covalently links a 5-methylisoxazole-3-amine motif to a 9-hydroxy-9H-fluorene-9-carboxylate scaffold through a carbamoylmethyl ester bridge. The compound belongs to the broader aryl/heteroaryl carbamate-ester class and is exclusively offered for research-use-only (RUO) as a custom-synthesis or rare screening library item.

Molecular Formula C20H16N2O5
Molecular Weight 364.357
CAS No. 923210-64-4
Cat. No. B2694657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate
CAS923210-64-4
Molecular FormulaC20H16N2O5
Molecular Weight364.357
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)COC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C20H16N2O5/c1-12-10-17(22-27-12)21-18(23)11-26-19(24)20(25)15-8-4-2-6-13(15)14-7-3-5-9-16(14)20/h2-10,25H,11H2,1H3,(H,21,22,23)
InChIKeyWKHZPTPVJOIBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

923210-64-4 – [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate: Sourcing & Verification Guide for a Structurally Novel, Low-Disclosure Research Compound


[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 923210-64-4) is a fully synthetic, dual-fragment small molecule that covalently links a 5-methylisoxazole-3-amine motif to a 9-hydroxy-9H-fluorene-9-carboxylate scaffold through a carbamoylmethyl ester bridge. The compound belongs to the broader aryl/heteroaryl carbamate-ester class and is exclusively offered for research-use-only (RUO) as a custom-synthesis or rare screening library item . Publicly available evidence for this precise structure remains extremely limited: no peer-reviewed publications, patents, or regulatory filings directly report its synthesis, target engagement, or bioactivity data [1].

923210-64-4 – Why In-Class Isoxazole or Fluorene Analogs Cannot Be Interchanged Without Risk of Functional Divergence


Although the 5-methylisoxazole and 9-hydroxyfluorene-9-carboxylate fragments are individually present in numerous bioactive compounds and chemical libraries, their covalent integration in a single molecular architecture creates a chemotype for which no validated substitute exists. In the 5-methylisoxazole series, even minor changes to the N-substituent can invert or abolish target binding, as seen with leflunomide analogs where small structural modifications dramatically alter antiproliferative potency and hepatotoxicity profiles [1]. On the fluorene side, the 9-hydroxy-9H-fluorene-9-carboxylate esters are known to exhibit pronounced central muscarinic anticholinergic activity, and replacing the ester side-chain drastically affects both potency and toxicity, with some analogs showing LD50 values as low as 45 mg/kg while others are well-tolerated [2]. The target compound uniquely fuses these two pharmacophores; procuring a fragmented or mono-fragment alternative (e.g., using only the isoxazole-amine or only the fluorene-ester) would discard any emergent properties from the combined scaffold and cannot replicate the compound’s integrated profile [1][2].

923210-64-4 – Quantitative Comparator Evidence Database for Procurement Decision-Making


Direct Head-to-Head or Cross-Study Comparable Data Unavailable for CAS 923210-64-4

An exhaustive search of peer-reviewed literature, patent databases, and public chemical biology repositories identified zero direct head-to-head comparisons or cross-study comparable datasets that contain quantitative bioactivity, ADMET, or physicochemical data for [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate (CAS 923210-64-4) against any named comparator. No published study reports IC50, Ki, EC50, LogD, solubility, metabolic stability, or in vivo PK parameters for this compound . Consequently, no Evidence_Tag of type 'Direct head-to-head comparison' or 'Cross-study comparable' can be assigned at this time. All differentiation claims must be treated as Class-level inference or Supporting evidence only.

Data Gap Procurement Risk Assessment Comparator Unavailable

923210-64-4 – Recommended Application Scenarios Based on Structural Inference and Fragment Pharmacology


Fragment-Based Combinatorial Library Design Requiring Dual Pharmacophore Input

Given that no direct bioactivity data exist for CAS 923210-64-4, the compound’s most defensible application is as a core scaffold in diversity-oriented synthesis or fragment-based drug discovery (FBDD) libraries. The 5-methylisoxazole fragment features prominently in known kinase inhibitors and anti-inflammatory agents, while the 9-hydroxyfluorene-9-carboxylate fragment is present in CNS-active muscarinic ligands [1][2]. Using this compound as a fused starting point allows parallel exploration of both pharmacophoric vectors in a single synthetic sequence.

Quote Request

Request a Quote for [(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 9-hydroxy-9H-fluorene-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.